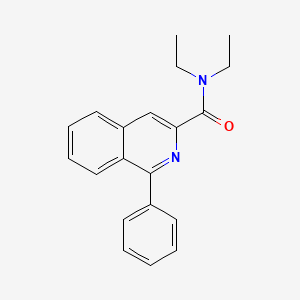
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the isoquinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-phenylisoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with diethylamine and phenyl groups under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
N,N-Diethyl-1-phenylisoquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, catalysts, and materials
Mécanisme D'action
The mechanism of action of N,N-Diethyl-1-phenylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.
Isoquinoline derivatives: Such as papaverine and berberine, known for their vasodilatory and antimicrobial effects.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
89242-06-8 |
|---|---|
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N,N-diethyl-1-phenylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H20N2O/c1-3-22(4-2)20(23)18-14-16-12-8-9-13-17(16)19(21-18)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
Clé InChI |
RCNKYZDTMYDXSE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
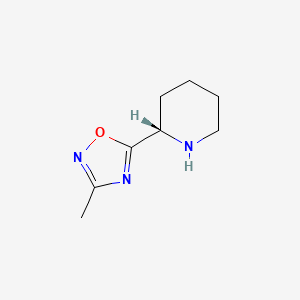
![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)
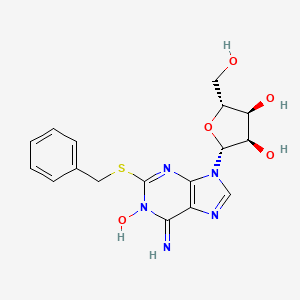

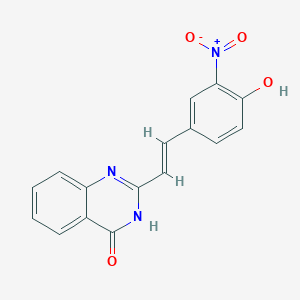

![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
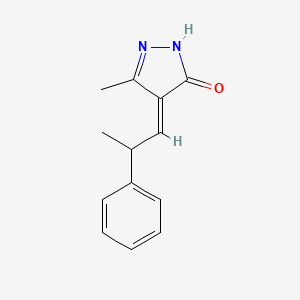
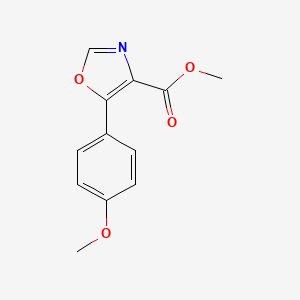

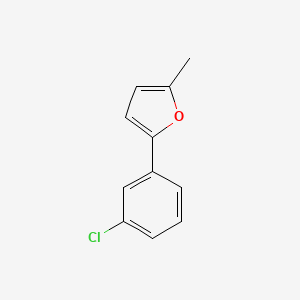
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
